molecular formula C22H20O3 B2893257 1-(2,5-Bis(benzyloxy)phenyl)ethanone CAS No. 21766-81-4

1-(2,5-Bis(benzyloxy)phenyl)ethanone

Cat. No.: B2893257
CAS No.: 21766-81-4
M. Wt: 332.399
InChI Key: UQJUOEWQZNRLJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone can be achieved through several routes. One common method involves the following steps :

    Reaction of benzyl bromide with phenol: This step forms the benzyloxy group.

    Friedel-Crafts acylation: The benzyloxy-substituted benzene undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2,5-Bis(benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(2,5-Bis(benzyloxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(benzyloxy)phenyl)ethanone involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

1-(2,5-Bis(benzyloxy)phenyl)ethanone can be compared with other similar compounds such as:

  • 1-(3,5-Bis(benzyloxy)phenyl)ethanone
  • 1-(2,4-Bis(benzyloxy)phenyl)ethanone
  • 1-(2,6-Bis(benzyloxy)phenyl)ethanone

These compounds share similar structural features but differ in the position of the benzyloxy groups, which can affect their chemical properties and reactivity. The unique positioning of the benzyloxy groups in this compound imparts distinct characteristics, making it suitable for specific applications .

Properties

IUPAC Name

1-[2,5-bis(phenylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJUOEWQZNRLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,5-dihydroxyphenyl)ethanone (3.16 g), benzyl chloride (7.04 g), potassium carbonate (12.4 g) and 18-Crown-6 (30 mg) in 2-butanone (50 ml) was heated under reflux for 5 hrs. After cooling the precipitate was filtered off. The filtrate was evaporated to dryness under reduced pressure and ether (50 ml) was added to it. The solution was washed twice with dilute sodium hydroxide solution, twice with dilute hydrochloric acid, dried over sodium sulphate and substantially evaporated to dryness under reduced pressure. The residue was triturated with cold n-heptane (30 ml), and the precipitate was filtered off with suction filtration giving after drying 2.85 g of 1-[2,5-Bis(benzyloxy)phenyl]ethanone. 1H NMR (400 MHz, DMSO-d6) δ=2.50 (s, 3H), 5.08 (s, 2H), 5.18 (s, 2H), 7.20-7.50 (m, 13H).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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